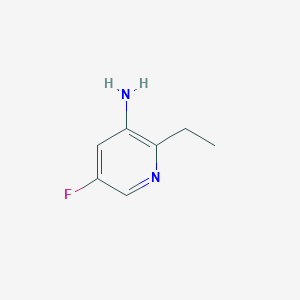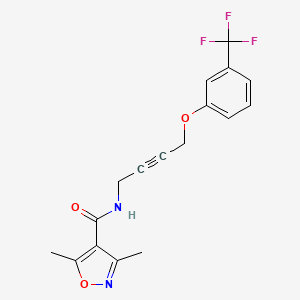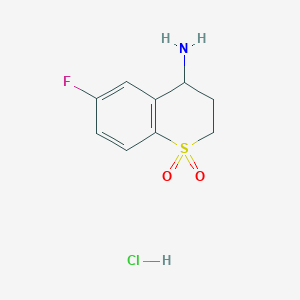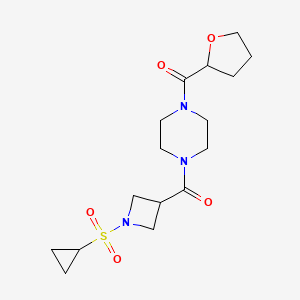
N-(4-fluorophenyl)-2-methyl-5-(3-nitrophenyl)furan-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-(4-fluorophenyl)-2-methyl-5-(3-nitrophenyl)furan-3-carboxamide” is a compound that has been mentioned in the context of inhibiting fascin activity . Fascin is a protein involved in cell motility and structures that form cellular protrusions. Inhibiting fascin could potentially be useful in treating conditions or disorders mediated by fascin activity .
Molecular Structure Analysis
The molecular structure of “N-(4-fluorophenyl)-2-methyl-5-(3-nitrophenyl)furan-3-carboxamide” is defined in the patent application . The compound is part of a larger class of compounds described by a general formula, with specific groups and atoms that can vary .Scientific Research Applications
Influenza Virus Inhibition
Furan-carboxamide derivatives have been identified as potent inhibitors of lethal H5N1 influenza A viruses. Systematic structure-activity relationship (SAR) studies highlighted the significance of the 2,5-dimethyl-substituted heterocyclic moiety in enhancing anti-influenza activity. This discovery paves the way for the development of novel antiviral agents against H5N1 and potentially other strains of influenza viruses (Yu Yongshi et al., 2017).
Bio-imaging Applications
A phenoxazine-based fluorescent chemosensor incorporating a furan-carboxamide group demonstrated selective detection of Cd2+ and CN− ions. This chemosensor's application extends to bio-imaging in live cells and zebrafish, showcasing the versatility of furan-carboxamide derivatives in developing sensitive diagnostic tools for environmental and biological monitoring (P. Ravichandiran et al., 2020).
Antimicrobial Activities
Research into Schiff base-derived carboxylates and their organotin(IV) complexes has uncovered significant in vitro antimicrobial properties against a range of fungal and bacterial pathogens. This research indicates the potential for furan-carboxamide derivatives in the development of new antimicrobial agents, particularly for drug-resistant strains (L. C. Dias et al., 2015).
Antimycobacterial Agents
Studies on 5-phenyl-furan-2-carboxylic acids have revealed a promising class of antimycobacterial agents that interfere with iron homeostasis, highlighting the therapeutic potential of furan-carboxamide derivatives against tuberculosis (M. Mori et al., 2022).
properties
IUPAC Name |
N-(4-fluorophenyl)-2-methyl-5-(3-nitrophenyl)furan-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13FN2O4/c1-11-16(18(22)20-14-7-5-13(19)6-8-14)10-17(25-11)12-3-2-4-15(9-12)21(23)24/h2-10H,1H3,(H,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXMCGZVNOUFWHF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)NC3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13FN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorophenyl)-2-methyl-5-(3-nitrophenyl)furan-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Ethyl-5-((4-methylpiperidin-1-yl)(4-(trifluoromethyl)phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2356830.png)
![N-methyl-2-[3-(3-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2356831.png)

![2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(4-fluorophenyl)acetamide](/img/structure/B2356836.png)

![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-chlorobenzamide](/img/structure/B2356838.png)
![[(2Z)-2-[(2-fluorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-yl] 2,6-difluorobenzoate](/img/structure/B2356839.png)
![2-(3-nitrophenyl)-2-oxoethyl 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoate](/img/structure/B2356842.png)
![N-(2,6-difluorobenzyl)-7-hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2356843.png)
![[4-(Aminomethyl)-4-fluorocyclohexyl]methanol;hydrochloride](/img/structure/B2356845.png)
![2-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanedioic acid](/img/structure/B2356849.png)